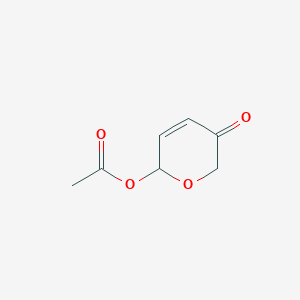

6-Acetoxy-2H-pyran-3(6H)-one

Description

Properties

IUPAC Name |

(5-oxo-2H-pyran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVMFCRCFSJODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455697 | |

| Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62644-49-9 | |

| Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Acetoxy-2H-pyran-3(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-Acetoxy-2H-pyran-3(6H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions, data on analogous compounds, and established chemical principles to offer a thorough resource for research and development purposes.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound belonging to the dihydropyranone class. Its structure features a six-membered ring containing an oxygen atom, a ketone group, a carbon-carbon double bond, and an acetoxy group at the 6-position. This combination of functional groups makes it a potentially versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | (5-oxo-2H-pyran-2-yl) acetate | PubChem[1] |

| CAS Number | 62644-49-9 | PubChem[1] |

| Molecular Formula | C₇H₈O₄ | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)OC1C=CC(=O)CO1 | PubChem[1] |

| InChI | InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | PubChem[1] |

| InChIKey | JJVMFCRCFSJODB-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | -0.4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

| Computed Exact Mass | 156.042259 g/mol | PubChem[1] |

| Computed Monoisotopic Mass | 156.042259 g/mol | PubChem[1] |

| Computed Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Computed Heavy Atom Count | 11 | PubChem[1] |

Note: The physical properties listed above are computationally derived and have not been experimentally verified in the available literature.

Synthesis and Reactivity

The primary synthetic route to this compound is expected to be through the Achmatowicz reaction , an oxidative rearrangement of a furan derivative.

Experimental Protocol: Achmatowicz Reaction for the Synthesis of this compound (Proposed)

Step 1: Oxidation of 2-Furfuryl Acetate to 2,5-Dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran

-

Reagents: 2-Furfuryl acetate, Bromine (Br₂), Methanol (MeOH), Sodium bicarbonate (NaHCO₃).

-

Procedure: A solution of 2-furfuryl acetate in a mixture of methanol and a suitable solvent like dichloromethane is cooled to a low temperature (e.g., -40 °C). A solution of bromine in methanol is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a period, followed by quenching with a base such as sodium bicarbonate to neutralize the acidic byproducts. The crude product, 2,5-dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran, is then extracted and purified.

Step 2: Rearrangement to this compound

-

Reagents: 2,5-Dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran, Dilute acid (e.g., sulfuric acid or hydrochloric acid).

-

Procedure: The purified intermediate from Step 1 is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran) and treated with a dilute aqueous acid. The reaction mixture is stirred at room temperature until the rearrangement is complete, as monitored by thin-layer chromatography (TLC). The product, this compound, is then isolated by extraction and purified using techniques such as column chromatography.

Caption: Proposed synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its functional groups: the enone system, the acetal-like linkage at the 6-position, and the ester group.

-

Enone System: The α,β-unsaturated ketone is susceptible to nucleophilic attack at the β-carbon (Michael addition) and at the carbonyl carbon.

-

Acetal-like Linkage: The C6 position is an acetal-like carbon, making it sensitive to hydrolysis under acidic conditions, which would lead to ring-opening.

-

Ester Group: The acetoxy group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 6-hydroxy-2H-pyran-3(6H)-one and acetic acid.

Caption: Reactivity of this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available in the surveyed literature. The following table summarizes the predicted spectral characteristics based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Protons on the double bond (C2-H, C3-H) in the olefinic region (δ 6.0-7.5 ppm).- Proton at the acetal center (C6-H) (δ 5.0-6.0 ppm).- Methylene protons adjacent to the carbonyl group (C4-H₂) (δ 2.5-3.0 ppm).- Methyl protons of the acetoxy group (δ ~2.1 ppm). |

| ¹³C NMR | - Carbonyl carbon (C5) in the downfield region (δ > 190 ppm).- Olefinic carbons (C2, C3) (δ 120-150 ppm).- Acetal carbon (C6) (δ 90-100 ppm).- Methylene carbon (C4) (δ 30-40 ppm).- Carbonyl carbon of the acetoxy group (δ ~170 ppm).- Methyl carbon of the acetoxy group (δ ~21 ppm). |

| Infrared (IR) | - Strong C=O stretching vibration of the ketone (around 1700-1720 cm⁻¹).- Strong C=O stretching vibration of the ester (around 1735-1750 cm⁻¹).- C=C stretching vibration (around 1650 cm⁻¹).- C-O stretching vibrations for the ether and ester linkages (in the 1000-1300 cm⁻¹ region). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z = 156.- Fragmentation patterns may include the loss of the acetoxy group (M - 59), loss of ketene (M - 42) from the acetoxy group, and subsequent fragmentations of the pyranone ring. |

Biological Activity (Potential)

There is no specific biological activity reported for this compound in the scientific literature. However, the dihydropyranone scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities. Therefore, it is plausible that this compound or its derivatives could exhibit biological effects.

Potential areas of biological activity for this class of compounds include:

-

Antimicrobial Activity: Many pyran and pyranone derivatives have demonstrated antibacterial and antifungal properties.

-

Anticancer Activity: Some dihydropyranones have been investigated as potential anticancer agents.

-

Enzyme Inhibition: The reactive functional groups in the molecule could allow it to interact with the active sites of various enzymes. For instance, some pyran derivatives have been identified as mTOR inhibitors.

Caption: Potential biological activities of dihydropyranones.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry due to its functionalized dihydropyranone core. While direct experimental data on its properties are scarce, this guide provides a solid foundation based on established chemical principles and data from related structures. The proposed synthetic route via the Achmatowicz reaction offers a viable pathway for its preparation, which would enable further investigation into its physical, spectroscopic, and biological properties. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related molecules, with the understanding that experimental validation of the predicted properties is a necessary next step.

References

"6-Acetoxy-2H-pyran-3(6H)-one" CAS number lookup

CAS Number: 62644-49-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Acetoxy-2H-pyran-3(6H)-one, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for the synthesis of structurally related compounds, and explores the potential biological activities of the broader pyranone class.

Chemical and Physical Properties

This compound, with the IUPAC name (5-oxo-2H-pyran-2-yl) acetate, is a member of the pyranone family. While extensive experimental data for this specific molecule is limited in publicly available literature, its fundamental properties have been computed and are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62644-49-9 | PubChem |

| Molecular Formula | C₇H₈O₄ | PubChem |

| Molecular Weight | 156.14 g/mol | PubChem |

| IUPAC Name | (5-oxo-2H-pyran-2-yl) acetate | PubChem |

| InChI Key | JJVMFCRCFSJODB-UHFFFAOYSA-N | PubChem |

| SMILES | CC(=O)OC1C=CC(=O)CO1 | PubChem |

Synthesis and Experimental Protocols

Representative Synthesis of 2-Alkoxy-2H-pyran-3(6H)-ones from a 2-Acetoxy Precursor

This protocol describes a tin(IV) chloride-promoted glycosylation and rearrangement of 2-acetoxy-3,4-di-O-acetyl-D-xylal to yield optically active 2-alkoxy-2H-pyran-3(6H)-ones.[1]

Materials:

-

2-acetoxy-3,4-di-O-acetyl-D-xylal (precursor)

-

Anhydrous alcohol (e.g., methanol, ethanol, or a chiral alcohol like (R)- or (S)-2-octanol)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane-ethyl acetate mixtures)

Procedure:

-

Preparation of the Precursor: The starting material, 2-acetoxy-3,4-di-O-acetyl-D-xylal, is typically prepared from D-xylose.[1]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 2-acetoxy-3,4-di-O-acetyl-D-xylal in anhydrous dichloromethane.

-

Addition of Alcohol: To this solution, add the desired anhydrous alcohol (typically 1.5 to 2.0 equivalents).

-

Initiation of Reaction: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-alkoxy-2H-pyran-3(6H)-one.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for the preparation of 2-alkoxy-2H-pyran-3(6H)-ones, which is analogous to a potential synthesis of the title compound.

Caption: Synthetic workflow for related pyranones.

Potential Biological Activities and Applications

While specific biological studies on this compound are not prominent in the literature, the pyranone scaffold is a well-recognized pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities. Research into various pyran and pyranone derivatives has revealed several areas of therapeutic interest.

-

Antimicrobial and Anti-biofilm Activity: Derivatives of 2H-pyran-2-one have been investigated as quorum sensing inhibitors in bacteria such as Pseudomonas aeruginosa.[2] By interfering with bacterial cell-to-cell communication, these compounds can inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance.[3] Some studies have shown that 3-hydroxy-6-methyl-4H-pyran-4-one derivatives can act as potent biofilm inhibitors.[3]

-

Antiviral and Anti-inflammatory Properties: The pyran moiety is a core component of various compounds exhibiting antiviral and anti-inflammatory effects.[4]

-

Neuroprotective Effects: Certain pyran-based compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[4] They may exert their effects through mechanisms such as the inhibition of cholinesterases.[4]

The diverse reactivity of the pyranone ring, characterized by electrophilic and nucleophilic centers, makes it a versatile template for the synthesis of complex molecules, including monosaccharides and other biologically active natural products.[5] The development of novel synthetic routes to functionalized pyranones, such as the one described, is crucial for further exploring the therapeutic potential of this class of compounds.

Conclusion

This compound is a pyranone derivative with potential for further investigation in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is sparse, the established synthetic methodologies for structurally related pyranones provide a solid foundation for its preparation and study. The broad spectrum of biological activities associated with the pyranone core suggests that this compound and its derivatives could be valuable leads in the development of new therapeutic agents. Further research is warranted to fully elucidate the chemical reactivity and biological profile of this compound.

References

- 1. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

Spectroscopic Characterization of 6-Acetoxy-2H-pyran-3(6H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 6-Acetoxy-2H-pyran-3(6H)-one. Due to the limited availability of published experimental data for this specific molecule, this document focuses on the predicted spectroscopic properties and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and analysis of this and related pyranone derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and known data from analogous compounds. These tables are designed to aid in the preliminary identification and interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~6.0 - 6.2 | d | 1H | H-4 |

| ~5.8 - 6.0 | m | 1H | H-6 |

| ~4.4 - 4.6 | dd | 1H | H-2a |

| ~4.2 - 4.4 | dd | 1H | H-2b |

| 2.15 | s | 3H | -OCOCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 10-12 Hz for vicinal olefinic protons and 2-4 Hz for geminal and allylic couplings.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~195 | C-3 (C=O, ketone) |

| ~169 | -OC OCH₃ (C=O, ester) |

| ~145 | C-5 |

| ~128 | C-4 |

| ~95 | C-6 |

| ~65 | C-2 |

| ~21 | -OCOC H₃ |

Solvent: CDCl₃, Broadband proton decoupled.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1650 | Medium | C=C stretch |

| ~1230 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (pyran ring) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₂CO]⁺ |

| 97 | [M - OCOCH₃]⁺ |

| 69 | [C₄H₅O]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the recommended methodologies for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's clamp to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship for spectroscopic data interpretation leading to structure confirmation.

An In-depth Technical Guide to the Synthesis of 6-Acetoxy-2H-pyran-3(6H)-one from D-xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed multi-step synthesis of the valuable chiral building block, 6-acetoxy-2H-pyran-3(6H)-one, commencing from the readily available pentose, D-xylose. This pyranone derivative holds significant potential as an intermediate in the synthesis of various biologically active molecules and natural products. The outlined synthetic pathway leverages established carbohydrate chemistry, including peracetylation, glycal formation, and a Lewis acid-catalyzed rearrangement.

Synthetic Strategy Overview

The synthesis of this compound from D-xylose is envisioned as a three-stage process:

-

Peracetylation of D-xylose: The hydroxyl groups of D-xylose are protected as acetates to yield 1,2,3,4-tetra-O-acetyl-D-xylopyranose.

-

Formation of 3,4-di-O-acetyl-D-xylal: The peracetylated xylose is converted to the corresponding glycal, a key unsaturated carbohydrate intermediate. This is achieved through a two-step sequence of bromination at the anomeric position followed by a reductive elimination.

-

Lewis Acid-Catalyzed Rearrangement and Acetoxylation: The pivotal step involves the tin(IV) chloride-promoted rearrangement of the glycal in the presence of acetic acid to stereoselectively form the target this compound.

The overall synthetic transformation is depicted in the following workflow:

Figure 1: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose

The peracetylation of D-xylose is a standard procedure in carbohydrate chemistry, effectively protecting the hydroxyl groups and activating the anomeric position for subsequent transformations. A common and effective method utilizes acetic anhydride with a catalytic amount of a base or acid.

Protocol:

A mixture of D-xylose, acetic anhydride, and anhydrous sodium acetate is heated to reflux.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to hydrolyze the excess acetic anhydride. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

| Reagent/Parameter | Quantity/Value |

| D-xylose | 1.0 eq |

| Acetic Anhydride | 5.0 - 10.0 eq |

| Anhydrous Sodium Acetate | 1.0 - 1.5 eq |

| Solvent | None (or Acetic Acid) |

| Temperature | 100 - 120 °C |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

Table 1: Reagents and conditions for the peracetylation of D-xylose.

Step 2: Synthesis of 3,4-di-O-acetyl-D-xylal

This transformation proceeds in two stages: the conversion of the peracetylated sugar to a glycosyl bromide, followed by a reductive elimination to form the glycal.

Step 2a: Synthesis of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide

The anomeric acetate of 1,2,3,4-tetra-O-acetyl-D-xylopyranose is selectively replaced by bromine using a solution of hydrogen bromide in acetic acid.

Protocol:

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is dissolved in a minimal amount of dichloromethane, and a solution of hydrogen bromide in acetic acid is added at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with dichloromethane and washed with cold water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude glycosyl bromide, which is often used in the next step without further purification.

| Reagent/Parameter | Quantity/Value |

| 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | 1.0 eq |

| Hydrogen Bromide in Acetic Acid (33%) | 1.2 - 1.5 eq |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 6 hours |

| Typical Yield | > 90% (crude) |

Table 2: Reagents and conditions for the synthesis of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.

Step 2b: Synthesis of 3,4-di-O-acetyl-D-xylal

The glycosyl bromide is subjected to a reductive elimination using an activated zinc species, often a zinc-copper couple, to furnish the desired glycal.

Protocol:

To a solution of the crude 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide in a suitable solvent such as a mixture of acetic acid and water, activated zinc dust or a zinc-copper couple is added portion-wise. The reaction is typically exothermic and is maintained at a controlled temperature. After the reaction is complete, the mixture is filtered to remove excess zinc and inorganic salts. The filtrate is then worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.

| Reagent/Parameter | Quantity/Value |

| 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide | 1.0 eq |

| Activated Zinc Dust (or Zn-Cu couple) | 2.0 - 3.0 eq |

| Solvent | Acetic Acid/Water mixture |

| Temperature | 0 - 25 °C |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 70 - 85% |

Table 3: Reagents and conditions for the synthesis of 3,4-di-O-acetyl-D-xylal.

Step 3: Synthesis of this compound

This key transformation is a Lewis acid-catalyzed rearrangement of the glycal intermediate. Based on the work of Iriarte and Varela on the synthesis of 2-alkoxy-2H-pyran-3(6H)-ones, a similar reaction using acetic acid as the nucleophile is proposed to yield the target 6-acetoxy derivative.

Proposed Protocol:

To a solution of 3,4-di-O-acetyl-D-xylal and acetic acid in a dry aprotic solvent such as dichloromethane at low temperature (-20 to 0 °C) under an inert atmosphere, a solution of tin(IV) chloride in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value |

| 3,4-di-O-acetyl-D-xylal | 1.0 eq |

| Acetic Acid | 1.5 - 2.0 eq |

| Tin(IV) Chloride | 1.0 - 1.2 eq |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | -20 °C to 0 °C |

| Reaction Time | 1 - 4 hours |

| Estimated Yield | 60 - 80% (based on analogous reactions) |

Table 4: Proposed reagents and conditions for the synthesis of this compound.

Reaction Pathway Visualization

The chemical transformations described in the experimental protocols are illustrated below.

Figure 2: Detailed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | D-Xylose | 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | Acetic Anhydride, Sodium Acetate | 85 - 95 |

| 2a | 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide | HBr in Acetic Acid | > 90 (crude) |

| 2b | 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide | 3,4-di-O-acetyl-D-xylal | Activated Zinc | 70 - 85 |

| 3 | 3,4-di-O-acetyl-D-xylal | This compound | Acetic Acid, Tin(IV) Chloride | 60 - 80 (estimated) |

Table 5: Summary of reaction yields for the synthesis of this compound.

Concluding Remarks

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound from D-xylose. The proposed route is based on well-documented chemical transformations in carbohydrate chemistry. The final, crucial step of acetoxylation via a Lewis acid-catalyzed rearrangement of the corresponding glycal is a logical extension of established methodologies. This synthetic intermediate is poised to be a valuable tool for researchers in medicinal chemistry and natural product synthesis, enabling the development of novel therapeutics and the exploration of complex molecular architectures. Further optimization of the proposed final step may be required to maximize yield and stereoselectivity.

References

The Pivotal Role of the 6-Acetoxy-2H-pyran-3(6H)-one Scaffold in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-3(6H)-one core, a key structural motif in a plethora of natural products and biologically active molecules, represents a versatile and highly valuable chiral building block in organic synthesis. While specific literature on 6-acetoxy-2H-pyran-3(6H)-one is limited, the extensive research on its close analogs, particularly 2-alkoxy and 6-hydroxy derivatives, provides a robust framework for understanding its synthetic potential. This technical guide consolidates the available knowledge on this important scaffold, focusing on its application in constructing complex molecular architectures.

Core Reactivity and Synthetic Applications

The 2H-pyran-3(6H)-one moiety is characterized by a unique combination of functional groups: an α,β-unsaturated ketone system and a hemiacetal or acetal group at the C6 position. This arrangement offers multiple reactive sites for a diverse range of chemical transformations.[1] The electron-deficient double bond makes this scaffold an excellent dienophile in Diels-Alder reactions, a cornerstone of its synthetic utility.[2][3]

The primary applications of the 2H-pyran-3(6H)-one scaffold include:

-

Chiral Building Block for Natural Product Synthesis: The inherent chirality of sugar-derived pyranones makes them ideal starting materials for the enantioselective synthesis of complex natural products, including fungal metabolites and polyketides.[3][4]

-

Dienophile in Diels-Alder Cycloadditions: The activated double bond readily participates in [4+2] cycloaddition reactions with a variety of dienes, providing a rapid and stereocontrolled route to bicyclic and polycyclic systems.[2][3]

-

Precursor to Carbohydrates and their Derivatives: The pyranone ring can be elaborated into a range of monosaccharides and their analogs, highlighting its importance in carbohydrate chemistry.[1]

Data Presentation: Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones

The following tables summarize representative data for Diels-Alder reactions of 2-alkoxy-2H-pyran-3(6H)-ones, which serve as a reliable proxy for the expected reactivity of this compound.

Table 1: Thermal Diels-Alder Cycloadditions [3]

| Dienophile | Diene | Reaction Conditions | Yield (%) | Diastereoselectivity |

| 2-Alkoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene | Toluene, reflux | ~50 | >80% |

| 2-Alkoxy-2H-pyran-3(6H)-one | Butadiene | Toluene, reflux | ~50 | >80% |

Table 2: Lewis Acid Promoted Diels-Alder Cycloadditions [3]

| Dienophile | Diene | Lewis Acid | Reaction Conditions | Yield (%) | Diastereoselectivity |

| 2-Alkoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene | SnCl₄ | CH₂Cl₂, -78 °C | ~80 | >94% |

| 2-Alkoxy-2H-pyran-3(6H)-one | Butadiene | SnCl₄ | CH₂Cl₂, -78 °C | ~80 | >94% |

| 2-Alkoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene | Et₂AlCl | CH₂Cl₂, -78 °C | ~80 | >94% |

Experimental Protocols

The following are generalized experimental protocols for key transformations involving the 2H-pyran-3(6H)-one scaffold, based on methodologies reported for analogous compounds.

Protocol 1: Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones [2][3]

This one-step procedure involves the tin(IV) chloride-promoted glycosylation and rearrangement of a protected D-xylal derivative.

-

Preparation of Starting Material: 2-Acetoxy-3,4-di-O-acetyl-D-xylal is prepared from D-xylose.

-

Reaction Setup: To a solution of the D-xylal derivative in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, the desired alcohol (e.g., methanol, ethanol) is added.

-

Lewis Acid Addition: The reaction mixture is cooled to a low temperature (e.g., -20 °C), and a solution of tin(IV) chloride in the same solvent is added dropwise.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-alkoxy-2H-pyran-3(6H)-one.

Protocol 2: Lewis Acid Promoted Diels-Alder Reaction [5]

This protocol describes a typical procedure for the cycloaddition of a 2-alkoxy-2H-pyran-3(6H)-one with a diene.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), the 2-alkoxy-2H-pyran-3(6H)-one (1.0 eq) is dissolved in anhydrous dichloromethane (0.1-0.5 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: A solution of the Lewis acid (e.g., SnCl₄, 1.0-1.2 eq) in dichloromethane is added dropwise to the cooled solution. The mixture is stirred for 15-30 minutes.

-

Diene Addition: The diene (1.2-2.0 eq) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at -78 °C and its progress is monitored by TLC.

-

Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The resulting cycloadduct is purified by flash column chromatography.

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships involving the 2H-pyran-3(6H)-one scaffold.

Caption: Synthesis of 2-Alkoxy-2H-pyran-3(6H)-ones.

Caption: Diels-Alder Reaction Workflow.

References

- 1. Synthesis of 6,6′-Binaphthopyran -2-one Natural Products: Pigmentosin A, Talaroderxines A & B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Versatility of 6-Acetoxy-2H-pyran-3(6H)-one: An In-depth Technical Guide for Chiral Synthesis

Introduction

In the landscape of modern pharmaceutical and natural product synthesis, the demand for enantiomerically pure compounds is paramount. Chirality profoundly influences a molecule's biological activity, making the control of stereochemistry a critical factor in drug design and development.[] Chiral building blocks, often derived from a "chiral pool" of readily available natural molecules like carbohydrates and amino acids, offer an efficient strategy for introducing stereocenters into synthetic targets.[2][3] Among these, 6-acetoxy-2H-pyran-3(6H)-one has emerged as a versatile and powerful synthon.

This pyranone derivative, featuring a dense array of functional groups including an α,β-unsaturated ketone, a hemiacetal acetate, and a stereocenter at the C6 position, serves as a valuable precursor for a wide range of complex molecules.[4][5] Its rigid, conformationally defined structure and multiple reactive sites allow for highly stereocontrolled transformations, making it an attractive starting material for the asymmetric synthesis of bioactive natural products, carbohydrates, and novel pharmaceutical agents.[4][6] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data for researchers in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While specific spectral data for this exact compound is not widely published, analysis relies on standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is indispensable for the structural elucidation of related pyranone structures.[4] Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments are used to confirm the molecular framework and stereochemistry.[4]

| Property | Data |

| Molecular Formula | C₇H₈O₄ |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | (6-Oxo-3,6-dihydro-2H-pyran-2-yl) acetate |

| Appearance | Typically a solid or oil |

| CAS Number | Not readily available |

Synthesis of the Chiral Building Block

The most common route to enantiomerically pure pyranones like this compound starts from readily available carbohydrates, leveraging the principles of chiral pool synthesis. A representative pathway begins with D-xylose, which is converted to a key intermediate, a protected glycal, that then undergoes rearrangement to form the dihydropyranone core.

Caption: Synthetic pathway from D-xylose to the pyranone core.

Experimental Protocol: Synthesis via Glycal Rearrangement

This protocol is adapted from established methods for the synthesis of similar 2-alkoxy-2H-pyran-3(6H)-ones.[7][8]

Objective: To synthesize this compound from 2-acetoxy-3,4-di-O-acetyl-D-xylal.

Materials:

-

2-Acetoxy-3,4-di-O-acetyl-D-xylal (1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Tin(IV) chloride (SnCl₄) (1.1 eq), as a solution in CH₂Cl₂

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 2-acetoxy-3,4-di-O-acetyl-D-xylal in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -20 °C in a cryostat or a suitable cooling bath.

-

Slowly add the SnCl₄ solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature does not rise above -15 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Applications in Asymmetric Synthesis

The strategic placement of functional groups makes this compound a potent dienophile in Diels-Alder cycloadditions, a powerful carbon-carbon bond-forming reaction for constructing six-membered rings. The existing stereocenter at C6 directs the facial selectivity of the incoming diene, leading to high levels of diastereoselectivity.

Caption: Diels-Alder reaction using the pyranone as a dienophile.

The efficiency and selectivity of these cycloadditions can often be enhanced by using Lewis acid catalysts, which coordinate to the carbonyl group of the pyranone, lowering its LUMO energy and accelerating the reaction.[7]

Quantitative Data: Diels-Alder Cycloadditions

The following table summarizes representative data for Diels-Alder reactions involving similar 2-alkoxy-2H-pyran-3(6H)-ones, demonstrating the high yields and diastereoselectivities achievable.[7]

| Diene | Conditions | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| Butadiene | Thermal | ~50% | >80% | [7] |

| Butadiene | Lewis Acid (SnCl₄) | ~80% | >94% | [7] |

| 2,3-Dimethylbutadiene | Thermal | ~50% | >80% | [7] |

| 2,3-Dimethylbutadiene | Lewis Acid (SnCl₄) | ~80% | >94% | [7] |

The major products are formed by the diene approaching from the less sterically hindered face of the dihydropyranone.[7]

Key Reactions and Chemical Reactivity

The pyranone scaffold possesses distinct electrophilic and nucleophilic centers, enabling a diverse range of chemical transformations.[4]

Caption: Electrophilic and nucleophilic sites of the pyranone core.

-

Electrophilic Character: The carbonyl carbon and the β-carbon of the enone system are prime targets for nucleophilic attack. This allows for conjugate additions, 1,2-additions to the carbonyl, and other transformations that introduce new functional groups and stereocenters.

-

Nucleophilic Character: Under basic conditions, deprotonation can occur to form an enolate, which can then act as a nucleophile in reactions like alkylations and aldol condensations.[4]

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in asymmetric synthesis. Its carbohydrate origins provide a cost-effective and enantiomerically pure starting point for complex molecular construction.[2][7] The compound's rich functionality and predictable stereochemical outcomes in key reactions, particularly Diels-Alder cycloadditions, make it an indispensable tool for synthetic chemists. For professionals in drug development, this pyranone offers a reliable platform for accessing novel chiral scaffolds, accelerating the discovery and synthesis of new therapeutic agents with precisely controlled stereochemistry.[9][10] The continued exploration of its reactivity will undoubtedly lead to even more innovative synthetic strategies and the creation of impactful bioactive molecules.

References

- 2. bccollegeasansol.ac.in [bccollegeasansol.ac.in]

- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 4. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of 6-Acetoxy-2H-pyran-3(6H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the 6-acetoxy-2H-pyran-3(6H)-one core structure. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area of medicinal chemistry. While direct biological activity data for the parent compound, this compound, is limited in publicly available literature, this guide focuses on the activities of structurally related 2H-pyran-3(6H)-one derivatives, offering valuable insights into their therapeutic potential.

Anticancer Activity

Derivatives of the 2H-pyran-3(6H)-one scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is influenced by the nature and position of substituents on the pyranone ring.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 2H-pyran-3(6H)-one and related pyranone derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 (MIC) | [1] |

| Phomapyrone A | HL-60 (Human promyelocytic leukemia) | 34.62 | [2] |

| Phomapyrone B | HL-60 (Human promyelocytic leukemia) | 27.90 | [2] |

| 11-amino-12-(2,3-dichlorophenyl)-3-methyl-7,8,9,10-tetrahydropyrano[3',4':5,6]pyrano[2,3-b]quinolin-1(12H)-one | Acetylcholinesterase Inhibition | Good Activity | [3] |

| Steroidal 2H-pyran derivative 6 | HeLa (Cervical), Jurkat (Leukemia) | <19 | [4] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | A-549 (Lung) | 7.23 | [5] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | PC-3 (Prostate) | 7.12 | [5] |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k | HCC827 (Non-small cell lung cancer) | 0.09 - 0.43 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity

Certain derivatives of 2H-pyran-3(6H)-one have shown promising activity against various microbial strains, particularly Gram-positive bacteria. The presence of specific substituents at the C-2 and C-6 positions of the pyranone ring appears to be crucial for their antibacterial efficacy.[1]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2H-pyran-3(6H)-one derivatives against specific bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [1] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [1] |

| 3-hydroxy-2-substituted-6-methyl-4H-pyran-4-one (derivative 6a) | Pseudomonas aeruginosa (biofilm inhibition) | 2.5 (µM) | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[10] Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

Literature review of pyranone synthesis methodologies

For Researchers, Scientists, and Drug Development Professionals

Pyranones, six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group, are pivotal scaffolds in medicinal chemistry and natural product synthesis. Their diverse biological activities, ranging from anticancer to anti-inflammatory properties, have spurred the development of a wide array of synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core strategies for pyranone synthesis, offering detailed experimental protocols, comparative data, and visual representations of key chemical transformations and biological pathways.

Classical Methodologies for Pyranone Synthesis

The foundational approaches to pyranone synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and effectiveness in accessing a range of pyranone derivatives.

Von Pechmann Condensation

The von Pechmann condensation is a widely used method for the synthesis of coumarins, a class of benzannulated α-pyrones. The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1]

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin

-

Materials: Resorcinol, ethyl acetoacetate, concentrated sulfuric acid.

-

Procedure:

-

In a suitable reaction vessel, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

-

Heat the mixture to 100-120 °C with stirring.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

-

Continue heating and stirring for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 7-hydroxy-4-methylcoumarin.

-

Simonis Chromone Synthesis

The Simonis chromone synthesis is a method for the preparation of chromones (benzo-γ-pyrones) from the reaction of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide or a strong acid. The reaction conditions often dictate whether a chromone or a coumarin is formed.[2]

Logical Relationship: Simonis Chromone Synthesis

Caption: Logical flow of the Simonis Chromone Synthesis.

Modern Catalytic Methodologies

The advent of transition metal and organocatalysis has revolutionized pyranone synthesis, enabling milder reaction conditions, broader substrate scope, and higher efficiency.

Palladium-Catalyzed Synthesis of 2-Pyrones

Palladium catalysis offers several versatile routes to 2-pyrones. One prominent method involves the Sonogashira coupling of a vinyl or aryl halide with a terminal alkyne, followed by cyclization.[3]

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

-

Materials: (Z)-3-iodoacrylic acid, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), solvent (e.g., THF or DMF).

-

Procedure:

-

To a degassed solution of (Z)-3-iodoacrylic acid (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent, add Et₃N (3.0 eq).

-

Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired 2-pyrone.[3]

-

Experimental Workflow: Pd-Catalyzed 2-Pyrone Synthesis

Caption: Step-by-step workflow for Pd-catalyzed 2-pyrone synthesis.

Rhodium-Catalyzed Oxidative Annulation

Rhodium catalysts are effective in promoting the oxidative annulation of acrylic acids with alkynes to furnish α-pyrones. This method proceeds via C-H activation and offers a direct route to highly substituted pyranones.[4][5]

Experimental Protocol: Rhodium-Catalyzed Oxidative Annulation

-

Materials: Acrylic acid, alkyne, [RhCp*Cl₂]₂, Cu(OAc)₂·H₂O, solvent (e.g., t-AmOH or DCE).

-

Procedure:

-

In a sealed tube, combine the acrylic acid (1.0 eq), alkyne (1.2 eq), [RhCp*Cl₂]₂ (0.025-0.05 eq), and Cu(OAc)₂·H₂O (2.0 eq) in the chosen solvent.

-

Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired α-pyrone.[4][5]

-

N-Heterocyclic Carbene (NHC) Catalyzed Annulations

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of 2-pyrones. A common strategy involves the [4+2] annulation of enals or other activated species with suitable dienophiles.[6][7]

Experimental Protocol: NHC-Catalyzed [4+2] Annulation

-

Materials: α,β-Unsaturated aldehyde (enal), β-ketoester, NHC precursor (e.g., an imidazolium salt), base (e.g., DBU or K₂CO₃), solvent (e.g., THF or CH₂Cl₂).

-

Procedure:

-

To a solution of the NHC precursor (0.1-0.2 eq) in the solvent, add the base (0.1-0.2 eq) and stir for a few minutes to generate the free carbene.

-

Add the enal (1.0 eq) and the β-ketoester (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

-

Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to isolate the 2-pyrone product.[6][7]

-

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the discussed methodologies, providing a basis for comparison.

Table 1: Comparison of Classical Pyranone Synthesis Methodologies

| Methodology | Phenol/Substrate | β-Ketoester | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |

| von Pechmann | Resorcinol | Ethyl acetoacetate | H₂SO₄ | 100-120 | 1-2 | 80-95 |

| Simonis | Phenol | Ethyl acetoacetate | P₂O₅ | 100-140 | 2-4 | 50-70 |

| Simonis | m-Cresol | Ethyl benzoylacetate | H₂SO₄ | 100 | 3 | 65 |

Table 2: Comparison of Modern Catalytic Pyranone Synthesis Methodologies

| Methodology | Substrate 1 | Substrate 2 | Catalyst | Oxidant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd-catalyzed | (Z)-3-Iodoacrylic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 4 | 85 |

| Rh-catalyzed | Acrylic acid | Diphenylacetylene | [RhCp*Cl₂]₂ | Cu(OAc)₂·H₂O | t-AmOH | 100 | 12 | 92 |

| NHC-catalyzed | Cinnamaldehyde | Ethyl acetoacetate | Imidazolium salt | DBU | CH₂Cl₂ | RT | 6 | 88 |

Pyranones in Cellular Signaling

Certain pyranone derivatives have been shown to modulate key cellular signaling pathways, highlighting their potential as therapeutic agents. For instance, a 2-pyrone derivative has been identified as an inhibitor of leukemia cell proliferation through its effects on the MAPK and PI3K signaling pathways.[8]

Signaling Pathway: 2-Pyrone Derivative in Leukemia Cells

Caption: Modulation of MAPK and PI3K pathways by a 2-pyrone derivative.[8]

This guide provides a foundational understanding of key pyranone synthesis methodologies and their relevance in a biological context. The detailed protocols and comparative data are intended to aid researchers in the selection and implementation of the most suitable synthetic strategies for their specific research and development goals.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium(III)-Catalyzed Oxidative Annulation of Acrylic Acid with Alkynes: An Easy Approach to the Synthesis of α-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Heterocyclic Carbene-Catalyzed [4 + 2] Annulation of Enolizable Thioesters for the Synthesis of 2-Pyrones. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Acetoxy-2H-pyran-3(6H)-one and its Congeners: A Technical Guide to their Synthesis, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-pyran-3(6H)-one core is a privileged scaffold found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of 6-acetoxy-2H-pyran-3(6H)-one and its closely related analogs, with a focus on their relevance to natural products and drug discovery. Due to the limited specific literature on the acetoxy derivative, this guide emphasizes the synthesis and biological activities of its precursor, 6-hydroxy-2H-pyran-3(6H)-one, and other functionalized pyranones. Detailed experimental protocols for their synthesis, a compilation of their biological activities with quantitative data, and an exploration of the signaling pathways modulated by pyranone-containing natural products are presented.

Introduction to the 2H-Pyran-3(6H)-one Scaffold

The 2H-pyran-3(6H)-one ring system is a six-membered heterocyclic motif containing an oxygen atom and a ketone functionality. This core structure is a versatile building block in organic synthesis and is a key feature in numerous biologically active molecules.[1][2] Natural products incorporating this scaffold are predominantly found in fungi and marine organisms and have demonstrated a range of activities including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties.[3][4][5] The synthetic accessibility and the diverse biological landscape of pyranone derivatives make them attractive targets for drug discovery programs.[2][5] this compound, the focus of this guide, is a synthetic derivative of the naturally occurring 6-hydroxy-2H-pyran-3(6H)-one.

Synthesis of the 2H-Pyran-3(6H)-one Core

The primary and most efficient method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones is the Achmatowicz rearrangement. This oxidative rearrangement of furfuryl alcohols provides direct access to the dihydropyranone core. The resulting 6-hydroxy-2H-pyran-3(6H)-one can then be readily acetylated to yield this compound.

General Workflow for the Synthesis of this compound

The synthetic strategy involves a two-step process starting from a suitable furfuryl alcohol. The first step is the Achmatowicz rearrangement to form the 6-hydroxy-2H-pyran-3(6H)-one intermediate, followed by acetylation.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from environmentally friendly methods utilizing Oxone and catalytic potassium bromide.

-

Materials:

-

Furfuryl alcohol (0.5 mmol)

-

Tetrahydrofuran (THF, 4 mL)

-

Water (1 mL)

-

Potassium bromide (KBr, 5.9 mg, 0.025 mmol)

-

Sodium bicarbonate (NaHCO₃, 22 mg, 0.25 mmol)

-

Oxone (0.37 g, 0.6 mmol)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up

-

-

Procedure:

-

To a stirred solution of the furfuryl alcohol (0.5 mmol) in THF (4 mL) and H₂O (1 mL) in a round-bottom flask, add KBr (5.9 mg, 0.025 mmol), NaHCO₃ (22 mg, 0.25 mmol), and Oxone (0.37 g, 0.6 mmol) at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ (10 mL).

-

Extract the aqueous layer with EtOAc (3 x 10 mL).

-

Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-hydroxy-2H-pyran-3(6H)-one.[6]

-

This is a standard acetylation procedure.

-

Materials:

-

6-Hydroxy-2H-pyran-3(6H)-one (1 mmol)

-

Pyridine (2 mL)

-

Acetic anhydride (1.5 mmol)

-

Dichloromethane (DCM, 10 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 6-hydroxy-2H-pyran-3(6H)-one (1 mmol) in pyridine (2 mL) and cool the solution to 0 °C.

-

Slowly add acetic anhydride (1.5 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM (10 mL) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel) to afford this compound.

-

Natural Occurrence and Biological Activities of Pyranone Derivatives

The 2H-pyran-3(6H)-one scaffold is a constituent of numerous natural products with significant biological activities, particularly cytotoxic effects against various cancer cell lines.

Cytotoxic Activity of Pyranone-Containing Natural Products and Derivatives

The following table summarizes the in vitro cytotoxic activities of several pyranone derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Phomapyrone A | HL-60 | 31.02 | [7] |

| Phomapyrone B | HL-60 | 27.90 | [7] |

| Phomapyrone C | HL-60 | 34.62 | [7] |

| Fuscoatramide C | HL-60 | 41.07 | [7] |

| 5-Hydroxy-2-iodomethyl-4-pyranone | L1210 | 3.15 | [8] |

| 6-Bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 | 3.40 | [8] |

| 6-Bromo-5-hydroxy-2-hydroxymethyl-4-pyranone | L1210 | 3.75 | [8] |

| 2-Bromomethyl-5-hydroxy-4-pyranone | L1210 | 4.30 | [8] |

| Polyfunctionalized Pyranone 6e | HeLa | 11.8 | [9] |

| Polyfunctionalized Pyranone 6e | A549 | 12.7 | [9] |

Signaling Pathways Modulated by Pyranone-Containing Natural Products

Several natural products containing a pyranone core have been shown to exert their biological effects by modulating specific cellular signaling pathways.

Alternariol: Induction of Apoptosis and Autophagy

Alternariol, a mycotoxin produced by Alternaria fungi, has demonstrated anticancer effects by inducing apoptosis and autophagy through multiple signaling pathways.[10] It can trigger the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and activation of caspases.[11] Furthermore, it is suggested to activate autophagy via the Sestrin2-AMPK-mTOR-S6K signaling pathway.[10]

Caption: Proposed signaling pathways for Alternariol-induced autophagy and apoptosis.[10]

Goniothalamin: Modulation of MAPK and PI3K/Akt Signaling

Goniothalamin, a styryl-lactone natural product, induces apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[12][13] It upregulates the pro-apoptotic JNK1/2 and p38 MAPKs while downregulating the pro-survival ERK1/2 and Akt signaling.[12]

Caption: Goniothalamin's impact on MAPK and PI3K/Akt signaling pathways.[12][13]

Kojic Acid: Inhibition of Melanogenesis

Kojic acid, a metabolite produced by several species of fungi, is widely used in the cosmetics industry for its skin-lightening effects. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[14][15] By chelating the copper ion in the active site of tyrosinase, kojic acid prevents the conversion of tyrosine to melanin.[14][15] It has also been reported to inhibit NF-κB activity.[1]

Caption: Mechanism of action of Kojic Acid in inhibiting melanogenesis.[14][15]

Conclusion

The 2H-pyran-3(6H)-one scaffold, represented here by this compound and its analogs, is a cornerstone in the chemistry of natural products and a promising framework for the development of new therapeutic agents. The synthetic accessibility of this core, primarily through the Achmatowicz rearrangement, allows for the generation of diverse derivatives for structure-activity relationship studies. The potent cytotoxic activities and the modulation of key signaling pathways by pyranone-containing natural products underscore their potential in oncology and other therapeutic areas. Further investigation into the mechanisms of action of these compounds will undoubtedly pave the way for the design and development of novel and effective drugs.

References

- 1. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Goniothalamin induces mitochondria-mediated apoptosis associated ...: Ingenta Connect [ingentaconnect.com]

- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Citrinin - Wikipedia [en.wikipedia.org]

- 8. The Alternaria mycotoxins alternariol and alternariol methyl ether induce cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Alternariol monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemopreventive potential of goniothalamin in diethylnitrosamine-induced hepatocellular carcinoma through the suppression of P13K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinikally.com [clinikally.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Asymmetric Synthesis of 6-Acetoxy-2H-pyran-3(6H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 6-Acetoxy-2H-pyran-3(6H)-one, a chiral building block of significant interest in medicinal chemistry and drug development. The synthetic strategy hinges on a stereoselective reduction followed by an oxidative rearrangement and subsequent acetylation, delivering the target molecule with high enantiopurity.

Introduction

Chiral pyranone scaffolds are prevalent in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. The precise stereochemical control during their synthesis is paramount, as different enantiomers can elicit distinct physiological responses. The target molecule, this compound, possesses key functionalities that make it a versatile intermediate for the synthesis of more complex bioactive molecules. The protocols detailed herein describe a robust and efficient pathway for its enantioselective preparation.

The overall synthetic approach involves three key transformations:

-

Noyori-Ikariya Asymmetric Transfer Hydrogenation: This step establishes the crucial stereocenter at the carbinol position of a furfuryl alcohol precursor through the highly enantioselective reduction of a prochiral ketone.

-

Achmatowicz Reaction: The resulting chiral furfuryl alcohol undergoes an oxidative ring expansion to furnish the corresponding 6-hydroxy-2H-pyran-3(6H)-one.

-

Acetylation: The final step involves the protection of the hemiacetal hydroxyl group as an acetate, yielding the target compound.

Quantitative Data Summary

The following tables summarize the typical yields and enantiomeric excess (ee) observed for each step of the synthesis.

Table 1: Asymmetric Transfer Hydrogenation of 2-Acetylfuran

| Catalyst Loading (mol%) | Substrate/Catalyst Ratio | Hydrogen Donor | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (%) |

| 1 | 100:1 | HCOOH/NEt₃ (5:2) | - | CH₂Cl₂ | 28 | 24 | >99 | 95 | 98 (R) |

| 0.5 | 200:1 | i-PrOH | KOH | i-PrOH | 40 | 18 | >99 | 92 | 97 (R) |

Table 2: Achmatowicz Reaction and Acetylation

| Oxidant | Solvent (Achmatowicz) | Acetylating Agent | Base (Acetylation) | Overall Yield (from furfuryl alcohol, %) | Diastereomeric Ratio (anomers) |

| m-CPBA | CH₂Cl₂ | Acetic Anhydride | Pyridine | 85 | 3:1 |

| NBS/H₂O | THF | Acetyl Chloride | Triethylamine | 82 | 2.5:1 |

Experimental Protocols

Method 1: Stepwise Synthesis

This method involves the isolation of the intermediate chiral furfuryl alcohol.

Step 1: Asymmetric Synthesis of (R)-1-(Furan-2-yl)ethanol

-

Materials:

-

2-Acetylfuran

-

[RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of [RuCl(p-cymene)((R,R)-Ts-DPEN)] (1 mol%) in anhydrous CH₂Cl₂ under an inert atmosphere, add a 5:2 mixture of formic acid and triethylamine.

-

Add 2-acetylfuran to the catalyst solution.

-

Stir the reaction mixture at 28 °C for 24 hours.

-

Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-1-(Furan-2-yl)ethanol as a colorless oil.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Step 2: Synthesis of 6-Acetoxy-2-methyl-2H-pyran-3(6H)-one

-

Materials:

-

(R)-1-(Furan-2-yl)ethanol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (R)-1-(Furan-2-yl)ethanol in anhydrous CH₂Cl₂ and cool the solution to 0 °C.

-

Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

-